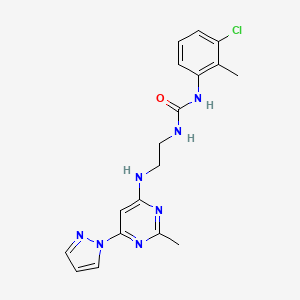

1-(3-chloro-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

This compound is a urea derivative featuring a 3-chloro-2-methylphenyl group and a pyrimidine-ethylamine moiety. The pyrimidine ring is substituted with a methyl group at position 2 and a 1H-pyrazol-1-yl group at position 6, conferring distinct electronic and steric properties. Urea-based compounds are often explored for kinase inhibition due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN7O/c1-12-14(19)5-3-6-15(12)25-18(27)21-9-8-20-16-11-17(24-13(2)23-16)26-10-4-7-22-26/h3-7,10-11H,8-9H2,1-2H3,(H,20,23,24)(H2,21,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYIKRZFFBSPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Urea Core: The initial step often involves the reaction of an isocyanate with an amine to form the urea core. For instance, reacting 3-chloro-2-methylphenyl isocyanate with an appropriate amine derivative.

Substitution Reactions: Subsequent steps may involve nucleophilic substitution reactions to introduce the pyrazolyl and pyrimidinyl groups. This can be achieved by reacting the intermediate with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine under suitable conditions.

Coupling Reactions: The final step might involve coupling the intermediate with an ethylamine derivative to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and pyrazolyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Biological Studies: It may be used in studies involving cell signaling pathways, given its complex structure and potential bioactivity.

Materials Science: The compound’s unique properties might make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(3-chloro-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazolyl and pyrimidinyl groups could play a crucial role in binding to these targets, influencing pathways involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The target compound shares a urea backbone with analogs but differs in substituent patterns. Key comparisons include:

*Calculated based on molecular formula.

- Aromatic vs.

- Oxygen vs. Nitrogen Content : The 6-oxo group in introduces hydrogen-bonding capacity distinct from the pyrazolyl nitrogen in the target, which could alter solubility and target selectivity.

Physicochemical Properties

- Molecular Weight : The target (~400.9 g/mol) is lighter than (422.9 g/mol) but heavier than (~336.5 g/mol), influencing bioavailability and permeability.

- Polarity : The pyrazolyl group in the target increases nitrogen content (8 N atoms vs. 6 N in ), likely enhancing polarity and aqueous solubility compared to .

- logP (Estimated): Target: ~2.1 (moderate lipophilicity due to chloro and methyl groups). : ~3.0 (higher lipophilicity from pyrrolidinyl and phenyl groups). : ~1.5 (lower due to pyrimidinone’s oxygen).

Hypothetical Pharmacological Implications

- Kinase Inhibition : The pyrazolyl group may favor interactions with ATP-binding sites in kinases (e.g., JAK or EGFR families) over the pyrrolidinyl group in , which could induce conformational changes.

- Metabolic Stability : The 3-chloro-2-methylphenyl group in the target and may resist oxidative metabolism better than the 3-chlorophenyl in .

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN5O2 |

| Molecular Weight | 371.85 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea |

| CAS Number | Not available |

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Kinases are crucial for various cellular processes, including cell growth, differentiation, and metabolism. The pyrazole and pyrimidine moieties within the compound are known to interact with ATP-binding sites in kinases, leading to a blockade of their activity.

Key Findings from Research

- Kinase Inhibition : Studies have shown that similar compounds with pyrazole and pyrimidine structures exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. For instance, a related study reported that pyrazole-based inhibitors displayed EC50 values in the nanomolar range against various CDKs .

- Anti-Cancer Activity : The compound's structure suggests potential anti-cancer properties. In vitro assays demonstrated that derivatives with similar structures induced cell cycle arrest and apoptosis in cancer cell lines, such as breast and cervical cancer cells .

- Selectivity Profile : A kinome-wide screening indicated that compounds with similar scaffolds can selectively inhibit a subset of kinases while sparing others, which is crucial for minimizing side effects during therapeutic applications .

Case Study 1: CDK Inhibition

A recent study investigated the selectivity and potency of a series of pyrazole-based compounds against CDK family members. The results showed that certain derivatives inhibited CDK16 with an EC50 value of 33 nM while demonstrating minimal activity against off-target kinases . This suggests that the compound could be developed further for targeted cancer therapies.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on optimizing the structure of pyrazole-containing compounds to enhance their biological activity. By modifying substituents on the pyrazole and pyrimidine rings, researchers were able to increase potency against specific cancer types while reducing toxicity . This approach highlights the importance of SAR studies in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.